molecular formula C10H16N6O2 B4137366 6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B4137366
M. Wt: 252.27 g/mol
InChI Key: YQHKSMAKPWMDAD-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitro group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis can also be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This makes it an effective antibacterial agent . The molecular pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA manipulation during cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a nitro group and an ethyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-2-14-3-5-15(6-4-14)10-8(16(17)18)9(11)12-7-13-10/h7H,2-6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHKSMAKPWMDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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